molecular formula C19H15FN2O3S B301787 N-(2-fluorophenyl)-2-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2-fluorophenyl)-2-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B301787
M. Wt: 370.4 g/mol
InChI Key: RVMKRALVLWWUHX-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, commonly known as FMMD-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FMMD-1 belongs to the class of thiazolidinone derivatives, which have been widely studied for their diverse pharmacological activities.

Mechanism of Action

The precise mechanism of action of FMMD-1 is not fully understood. However, it has been proposed that FMMD-1 exerts its pharmacological effects by modulating various signaling pathways. For example, FMMD-1 has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation. FMMD-1 has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. These findings suggest that FMMD-1 may have broad-spectrum therapeutic potential.
Biochemical and Physiological Effects:
FMMD-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMMD-1 can inhibit the growth of cancer cells and induce apoptosis. FMMD-1 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FMMD-1 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. These findings suggest that FMMD-1 has potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The use of FMMD-1 in laboratory experiments has several advantages. First, FMMD-1 is a synthetic compound, which means that its purity and stability can be controlled. Second, FMMD-1 has been shown to exhibit broad-spectrum pharmacological activities, making it a versatile compound for various studies. However, the use of FMMD-1 in laboratory experiments also has some limitations. For example, the precise mechanism of action of FMMD-1 is not fully understood, which makes it difficult to design experiments to elucidate its effects. In addition, FMMD-1 may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

The potential of FMMD-1 as a therapeutic agent has generated interest in further studies. Several future directions can be pursued to better understand the pharmacological activities of FMMD-1. One direction is to investigate the precise mechanism of action of FMMD-1 and its effects on various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of FMMD-1 in vivo to determine its efficacy and safety. Moreover, FMMD-1 can be used as a lead compound for the development of more potent and selective derivatives. These future directions will provide valuable insights into the potential of FMMD-1 as a therapeutic agent for various diseases.
Conclusion:
In conclusion, FMMD-1 is a synthetic compound that has shown potential as a therapeutic agent in various diseases. The synthesis of FMMD-1 has been optimized to yield high purity and yield, making it a viable compound for further studies. FMMD-1 exhibits broad-spectrum pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Although the precise mechanism of action of FMMD-1 is not fully understood, it has been proposed to modulate various signaling pathways. Future studies can be pursued to better understand the pharmacological activities of FMMD-1 and its potential as a therapeutic agent.

Synthesis Methods

FMMD-1 can be synthesized through a multi-step process involving the condensation of 2-fluoroaniline and 4-methylbenzaldehyde to form the Schiff base intermediate. The Schiff base is then reacted with thiosemicarbazide and acetic anhydride to yield the final product, FMMD-1. The synthesis of FMMD-1 has been optimized to yield high purity and yield, making it a viable compound for further studies.

Scientific Research Applications

FMMD-1 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. FMMD-1 has also been studied for its potential as an anti-tuberculosis agent. In addition, FMMD-1 has been shown to have a neuroprotective effect, making it a promising compound for the treatment of neurodegenerative diseases.

properties

Product Name

N-(2-fluorophenyl)-2-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H15FN2O3S/c1-12-6-8-13(9-7-12)10-16-18(24)22(19(25)26-16)11-17(23)21-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,21,23)/b16-10-

InChI Key

RVMKRALVLWWUHX-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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